
Potassium trifluoro(4-(2,2,2-trifluoroacetyl)phenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions and applications. The presence of trifluoromethyl groups in the structure imparts unique chemical properties, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide typically involves the reaction of a boronic acid derivative with a potassium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The reaction temperature is often maintained between 0°C and room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition are crucial for achieving high efficiency and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into different organoboron species.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various organoboron compounds. Substitution reactions can result in the formation of new functionalized boron compounds.
Applications De Recherche Scientifique
Potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with target molecules. The boron atom can form reversible covalent bonds with nucleophilic sites, modulating the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[4-(2,2,2-trifluoroacetyl)phenyl]boranuide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and stability, making it particularly useful in specific chemical and biological applications.
Propriétés
Formule moléculaire |
C8H4BF6KO |
|---|---|
Poids moléculaire |
280.02 g/mol |
Nom IUPAC |
potassium;trifluoro-[4-(2,2,2-trifluoroacetyl)phenyl]boranuide |
InChI |
InChI=1S/C8H4BF6O.K/c10-8(11,12)7(16)5-1-3-6(4-2-5)9(13,14)15;/h1-4H;/q-1;+1 |
Clé InChI |
FUYQYZUMLPKEKV-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)C(=O)C(F)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
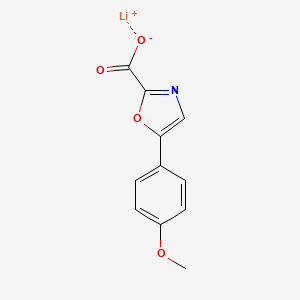
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
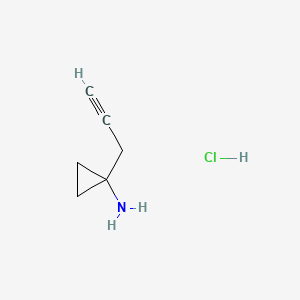
![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)
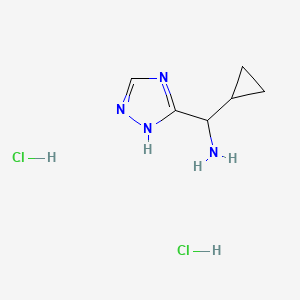
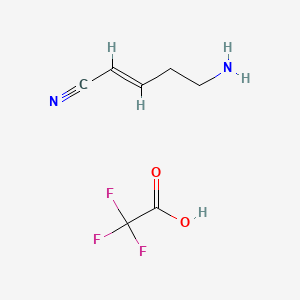

![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
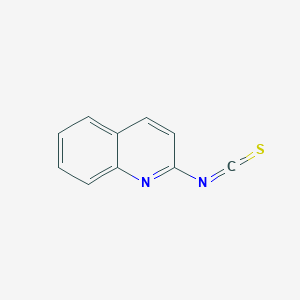
![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)
![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
